molecular formula C12H19NO B3374508 2-methoxy-5-methyl-N-(2-methylpropyl)aniline CAS No. 1019582-59-2

2-methoxy-5-methyl-N-(2-methylpropyl)aniline

Cat. No.: B3374508
CAS No.: 1019582-59-2
M. Wt: 193.28 g/mol
InChI Key: NBGFDMITGNTYIB-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-N-(2-methylpropyl)aniline is a secondary amine featuring a methoxy group at the 2-position, a methyl group at the 5-position of the aromatic ring, and a 2-methylpropyl (isobutyl) substituent on the nitrogen atom.

Properties

IUPAC Name

2-methoxy-5-methyl-N-(2-methylpropyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-9(2)8-13-11-7-10(3)5-6-12(11)14-4/h5-7,9,13H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGFDMITGNTYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019582-59-2
Record name 2-methoxy-5-methyl-N-(2-methylpropyl)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(2-methylpropyl)aniline typically involves the alkylation of 2-methoxy-5-methylaniline with an appropriate alkyl halide, such as 2-methylpropyl bromide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, under reflux conditions to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(2-methylpropyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Synthetic Intermediates :
2-Methoxy-5-methyl-N-(2-methylpropyl)aniline serves as a versatile building block in organic synthesis. Its structure allows for various functionalizations, making it useful for creating more complex organic molecules.

Reactivity Studies :
The compound can undergo electrophilic aromatic substitution reactions due to the presence of the aniline moiety. This property has been explored in the synthesis of substituted anilines and other derivatives.

Biology

Biological Activity :
Research has indicated potential biological activities associated with this compound. It has been investigated for its ability to act as a ligand in biological systems, possibly influencing enzyme activity or receptor binding.

Case Study :
A study exploring the interaction of similar aniline derivatives with biological targets showed that modifications to the aniline structure can significantly affect binding affinity and selectivity. This suggests that this compound could be optimized for specific biological applications.

Medicine

Therapeutic Potential :
The compound is being studied for potential therapeutic applications, particularly in the development of drugs targeting various diseases. Its structural features may contribute to anti-inflammatory or anticancer properties.

Case Study :
In a recent investigation, derivatives of aniline were tested for their efficacy as anti-cancer agents. The study found that certain substitutions on the aniline ring could enhance cytotoxic effects against cancer cell lines. This highlights the importance of structural diversity in developing effective pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(2-methylpropyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

N-(1-(3,4-Dimethoxyphenyl)-2-methylpropyl)aniline

  • Structural Differences : This compound contains two methoxy groups at the 3- and 4-positions of the aromatic ring instead of the 2- and 5-positions in the target compound. The nitrogen is attached to a 2-methylpropyl group, similar to the target molecule .
  • Key Findings: The N–H bond distance (0.86 Å) aligns with typical secondary amines, confirming its structural stability .

2-Methoxy-5-methyl-N-(3,3,3-trifluoropropyl)aniline

  • Structural Differences : The nitrogen substituent is a trifluoropropyl group instead of 2-methylpropyl. Fluorine atoms introduce electronegativity and lipophilicity .
  • Key Implications :
    • The trifluoropropyl group could improve metabolic stability in pharmaceutical applications due to reduced susceptibility to oxidative degradation.
    • Molecular weight (236.15 g/mol) is higher than the target compound (estimated ~207.3 g/mol), affecting solubility and diffusion properties .

4-Methoxy-N-(2-methylpropyl)aniline Hydrochloride

  • Structural Differences : The methoxy group is at the 4-position instead of the 2-position, and the compound exists as a hydrochloride salt .
  • Key Properties :
    • The hydrochloride form increases water solubility compared to the free base.
    • Positional isomerism (4-methoxy vs. 2-methoxy) may influence binding affinity in receptor-targeted applications due to steric and electronic effects .

N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline

  • Structural Differences: Incorporates a phenoxyethyl and phenylpropoxy chain, introducing bulkier substituents and additional aromatic rings .
  • Key Insights :
    • The extended alkyl-aryl chains likely reduce volatility and increase hydrophobicity, making this compound more suitable for lipid-based formulations.
    • Complexity in synthesis due to multiple functional groups contrasts with the simpler structure of the target compound .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Source
2-Methoxy-5-methyl-N-(2-methylpropyl)aniline C₁₂H₁₉NO ~207.3 (estimated) 2-methoxy, 5-methyl, N-isobutyl Discontinued; intermediate synthesis
N-(1-(3,4-Dimethoxyphenyl)-2-methylpropyl)aniline C₁₈H₂₃NO₂ 285.4 3,4-dimethoxy, N-isobutyl Stable secondary amine structure
2-Methoxy-5-methyl-N-(3,3,3-trifluoropropyl)aniline C₁₂H₁₆F₃NO 236.15 N-trifluoropropyl Enhanced lipophilicity
4-Methoxy-N-(2-methylpropyl)aniline Hydrochloride C₁₁H₁₈ClNO 215.72 4-methoxy, hydrochloride salt High solubility; crystalline solid
N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline C₂₈H₃₅NO₂ 417.6 Phenoxyethyl, phenylpropoxy Lipid formulation candidate

Research Findings and Implications

  • Substituent Effects : The position and nature of substituents (e.g., methoxy, alkyl chains) critically influence electronic, steric, and solubility properties. For example, fluorinated derivatives (e.g., 3,3,3-trifluoropropyl) enhance lipophilicity, while hydrochloride salts improve aqueous solubility .
  • Synthetic Accessibility: Simpler structures like the target compound may offer advantages in scalable synthesis compared to highly substituted analogs (e.g., phenoxyethyl derivatives) .
  • Bioactivity Potential: Secondary amines with methoxy and alkyl groups are recurrent motifs in drug discovery, suggesting that these compounds could serve as precursors for antimicrobial or CNS-targeted agents .

Biological Activity

2-Methoxy-5-methyl-N-(2-methylpropyl)aniline is an organic compound characterized by its unique molecular structure, which includes a methoxy group, a methyl group, and an N-(2-methylpropyl) substituent on the aniline ring. This compound has garnered interest in various biological applications due to its potential pharmacological properties.

  • Chemical Formula : C₁₂H₁₉NO
  • Molecular Weight : 193.28536 g/mol
  • CAS Number : 1132-61-2

Pharmacological Potential

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The presence of the methoxy and methyl groups contributes to its ability to scavenge free radicals, potentially protecting cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in the development of new antimicrobial agents.
  • Cell Culture Applications : It is utilized as a non-ionic organic buffering agent in cell cultures, maintaining a pH range conducive to cellular activities (pH 6-8.5) .

The biological activity of this compound is hypothesized to involve:

  • Interaction with Biological Molecules : The methoxy group may facilitate hydrogen bonding with biological targets, influencing their activity.
  • Enzyme Modulation : Similar compounds have been shown to interact with enzymes, potentially acting as inhibitors or modulators in biochemical pathways.

Case Studies and Experimental Data

  • Antioxidant Studies :
    • A study evaluated the antioxidant capacity of various phenolic compounds, including derivatives similar to this compound. Results indicated significant scavenging activity against reactive oxygen species .
  • Antimicrobial Testing :
    • In vitro assays demonstrated that the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential application in treating infections .
  • Cell Culture Experiments :
    • As a buffering agent, it has been successfully used in maintaining optimal pH levels in cell culture systems, which is critical for cell viability and function .

Comparative Analysis

PropertyThis compoundSimilar Compounds
Antioxidant ActivityModerateVaries; some show higher activity
Antimicrobial ActivityEffective against certain pathogensSome derivatives exhibit stronger effects
Buffering CapacityEffective in pH range 6-8.5Other buffers may have broader ranges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methoxy-5-methyl-N-(2-methylpropyl)aniline
Reactant of Route 2
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2-methoxy-5-methyl-N-(2-methylpropyl)aniline

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